molecular formula C21H17BrN4O2 B11264494 N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B11264494
M. Wt: 437.3 g/mol
InChI Key: HUQOSZGLTQYQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 4-methylphenyl group at position 2 and an acetamide-linked 4-bromophenyl moiety at position 5. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatic systems .

Properties

Molecular Formula

C21H17BrN4O2

Molecular Weight

437.3 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C21H17BrN4O2/c1-14-2-4-15(5-3-14)18-12-19-21(28)25(10-11-26(19)24-18)13-20(27)23-17-8-6-16(22)7-9-17/h2-12H,13H2,1H3,(H,23,27)

InChI Key

HUQOSZGLTQYQHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves several steps

    Bromination of 4-Phenylacetophenone: Start by brominating 4-phenylacetophenone to obtain N-(4-bromophenyl)acetophenone.

    Cyclization Reaction: React N-(4-bromophenyl)acetophenone with hydrazine hydrate to form the pyrazolo[1,5-a]pyrazine ring system.

    Acetylation: Finally, acetylate the resulting compound to obtain this compound.

Chemical Reactions Analysis

    Oxidation: The ketone group in the pyrazolo[1,5-a]pyrazine ring can undergo oxidation reactions.

    Substitution: The bromine atom on the phenyl ring is susceptible to nucleophilic substitution.

    Common Reagents: Bromine, hydrazine hydrate, acetic anhydride.

    Major Products: N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-hydroxypyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (after hydrolysis).

Scientific Research Applications

    Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.

    Biological Studies: Explore its interactions with enzymes, receptors, or cellular pathways.

    Materials Science: Assess its properties for use in organic electronics or sensors.

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with specific protein targets or modulation of cellular signaling pathways.

Biological Activity

N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological significance, and research findings related to this compound, focusing on its pharmacological properties.

Chemical Structure and Properties

This compound belongs to the class of pyrazolo[1,5-a]pyrazin derivatives, characterized by its unique structural features which include:

  • Molecular Formula : C21H18BrN5O2
  • Molecular Weight : 452.3 g/mol
  • IUPAC Name : 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylphenyl)acetamide

The presence of the bromophenyl and pyrazolo moieties suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cell lines, particularly estrogen receptor-positive breast adenocarcinoma (MCF7) cells.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors, modulating their activity and leading to observed biological effects.

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of various derivatives indicated that certain compounds exhibited promising activity against bacterial strains. The methodology involved using a turbidimetric method to assess growth inhibition.

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
d1Staphylococcus aureus15 µg/mL
d2Escherichia coli20 µg/mL
d3Pseudomonas aeruginosa25 µg/mL

Anticancer Studies

In vitro studies using the Sulforhodamine B (SRB) assay demonstrated that certain derivatives showed significant cytotoxicity against MCF7 cells. The results indicated a dose-dependent response.

CompoundIC50 (µM)Selectivity Index
d6105
d7153

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds and their key properties:

Compound ID/Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Key Structural Differences Reported Properties/Applications Reference
Target Compound C23H19BrN4O2 463.33 R1: 4-methylphenyl, R2: 4-bromophenyl Reference structure for comparison Potential kinase inhibitor or antimicrobial agent (inferred)
N-(4-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0163) C23H22N4O2 386.45 R1: 4-methylphenyl, R2: 4-ethylphenyl Ethyl group (less electronegative than Br) Screening compound (44 mg available)
N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide (G419-0211) C23H21ClN4O2 420.90 R1: 4-methylphenyl, R2: 4-Cl-Ph-CH2 Chlorophenyl-ethyl chain (enhanced lipophilicity) Screening compound (53 mg available)
N-(3-methoxybenzyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide C21H18BrN5O2 460.31 R1: 4-bromophenyl, R2: 3-methoxybenzyl Triazine core vs. pyrazine; methoxy substitution Not specified
N-benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide C20H16FN5O2 393.38 R1: 4-fluorophenyl, R2: benzyl Pyrimidine core vs. pyrazine; fluorine substitution Antimicrobial screening (ZINC3329589)
2-(2-Bromophenyl)-N-(p-tolyl)acetamide derivatives (e.g., 9e in ) C23H17BrCl2N4O2 531.22 Dichlorobenzyl and bromophenyl groups Triazolo[1,5-a]pyrazine core; multiple halogens High melting point (244–245°C)

Structural and Functional Insights

  • Core Heterocycle Variations: The pyrazolo[1,5-a]pyrazinone core in the target compound differs from triazine () or pyrimidine () cores in analogs, altering electronic properties and hydrogen-bonding capacity.
  • Substituent Positioning : The para-methyl group on the pyrazine ring (target compound) optimizes steric bulk without significant electronic disruption, whereas ortho-substitutions (e.g., 2-bromophenyl in ) may hinder binding .

Physicochemical Properties

  • Molecular Weight and Lipophilicity : The target compound (463.33 g/mol) is heavier than G419-0163 (386.45 g/mol) due to bromine’s atomic mass. Its ClogP value (estimated >3) likely exceeds analogs with polar substituents (e.g., methoxy in ), favoring membrane permeability .
  • Thermal Stability : High melting points in halogen-rich analogs (e.g., 244–245°C in ) suggest strong intermolecular forces (halogen-halogen or π-stacking interactions), which may extend to the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.